molecular formula C18H25N3O3 B2899345 tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 876592-69-7

tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B2899345
CAS RN: 876592-69-7
M. Wt: 331.416
InChI Key: MCMNWJRFJGAMES-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 255.31 and its Inchi Code is 1S/C13H21NO4/c1-12 (2,3)18-11 (16)14-6-4-13 (5-7-14)8-10 (15)9-17-13/h4-9H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of these types of compounds can be complex. For example, the compound “tert-butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has a structure described by the Inchi Code 1S/C13H21NO4/c1-12 (2,3)18-11 (16)14-6-4-13 (5-7-14)8-10 (15)9-17-13/h4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound “tert-butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has a storage temperature of 2-8C and is a solid at room temperature . Another similar compound, “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate”, has a density of 1.16g/cm3, a boiling point of 375.5°C at 760 mmHg, and a flashing point of 180.9°C .

Scientific Research Applications

Antibacterial Activities

Compounds similar to BKB59269 have been studied for their potential antibacterial properties. For instance, derivatives have been screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a potential application in developing new antibacterial agents .

Bioorganic Synthesis

The tert-butyl group in compounds like BKB59269 is often used in bioorganic synthesis due to its ability to protect functional groups during chemical reactions. This makes it valuable in the synthesis of complex organic molecules .

Prodrug Development

The tert-butyl ester moiety within BKB59269 suggests its use in prodrug strategies. Prodrugs are compounds that undergo metabolic conversion to release an active drug, and ester hydrolysis is a common activation step. The resistance of tert-butyl esters to hydrolysis can be leveraged to control drug release rates .

Chemical Reactions and Pathways

Compounds structurally related to BKB59269 have been studied for their reactivity in chemical reactions, providing insights into reaction pathways and mechanisms. This knowledge is crucial for designing efficient synthetic routes for pharmaceuticals and other chemicals .

Synthetic Routes Development

The synthesis of spirocyclic compounds like BKB59269 is of interest due to their presence in various bioactive molecules. Research into efficient and scalable synthetic routes for such compounds can lead to advancements in pharmaceutical manufacturing .

Safety and Hazards

The compound “tert-Butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 1-oxo-4-pyridin-3-yl-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)21-9-6-18(7-10-21)14(12-20-15(18)22)13-5-4-8-19-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMNWJRFJGAMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate

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